2-methanesulfonyl-N-methylaniline

Overview

Description

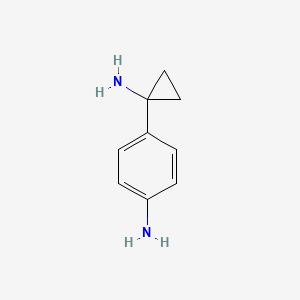

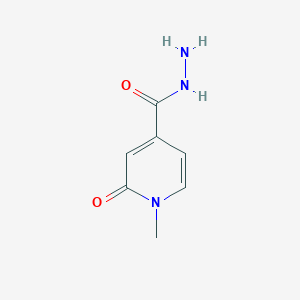

2-methanesulfonyl-N-methylaniline is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 . It is commonly used in research and development .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied, depending on the conditions and the presence of other compounds . Unfortunately, detailed information about the chemical reactions of this compound is not available in the search results.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 91-92 degrees Celsius . It has a molecular weight of 185.25 g/mol . The compound has a topological polar surface area of 54.6 Ų and a complexity of 230 .Scientific Research Applications

Electrosynthesis and Polymer Chemistry

One application involves the electropolymerization of N-methylaniline, demonstrating the potential of methanesulfonic acid as a medium for polymer synthesis. This process allows for the formation of poly(N-methylaniline) films and has implications for developing conductive polymers with specific electronic properties (Wei et al., 2005).

Structural and Vibrational Analysis

Another study on 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound related to 2-methanesulfonyl-N-methylaniline, highlights its structural and vibrational characteristics. This research contributes to understanding the molecular structures and potential biological activities of methanesulfonate derivatives (Galván et al., 2018).

Analytical Methodologies

The determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid showcases an analytical application. A high-performance liquid chromatography method was developed, emphasizing the importance of these compounds in pharmaceutical contexts and their genotoxic impurities assessment (Zhou et al., 2017).

Oxidation Studies

Research on the oxidation of methanesulfinic acid to methanesulfonic acid using hydroxyl radicals illustrates a chemical reaction pathway relevant to environmental chemistry and pollutant degradation (Flyunt et al., 2001).

Thermodynamics and Reaction Studies

The thermodynamics of methanesulfonic acid and derivatives, including methanesulfonyl chloride and methyl methanesulfonate, have been revisited to provide foundational data for chemical reactions involving these compounds (Guthrie & Gallant, 2000).

Impact on Lipid Membranes

A study highlighted the effects of methyl methanesulfonate on lipid alterations at the inner nuclear membrane, indicating that such compounds can induce lipid stress independent of their DNA-damaging abilities. This insight is crucial for understanding the broader cellular impacts of alkylating agents (Ovejero et al., 2021).

Safety and Hazards

Safety information for 2-methanesulfonyl-N-methylaniline indicates that it should be handled with care. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only in well-ventilated areas and exposure to dust, fume, gas, mist, vapors, and spray should be avoided .

properties

IUPAC Name |

N-methyl-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9-7-5-3-4-6-8(7)12(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDKGNWSSXYUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282659 | |

| Record name | N-Methyl-2-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10224-69-8 | |

| Record name | N-Methyl-2-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10224-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3363330.png)

![N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B3363387.png)

![8-(2,3-Dihydro-1H-inden-5-yl)-N-methoxy-2-[4-(1-methylpiperidin-4-yl)anilino]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3363415.png)

![4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B3363441.png)